pKa and LogP Differences
2-(3,5-Dichlorophenyl)butanoic acid exhibits a predicted pKa of 4.01 ± 0.12 and a computed XLogP3 of 3.6 [1]. In comparison, the unsubstituted 2-phenylbutanoic acid has a reported pKa of approximately 4.3–4.4 and a LogP of approximately 2.5–3.0 [2]. The lower pKa indicates a slightly stronger acid character due to the electron-withdrawing dichloro substitution, while the elevated LogP reflects increased lipophilicity, which can influence membrane permeability and bioavailability in biological systems .
Unsubstituted analog: pKa ~4.3–4.4, LogP ~2.5–3.0
| Evidence Dimension | Acid dissociation constant (pKa) and lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | pKa: 4.01 ± 0.12 (predicted); XLogP3: 3.6 |
| Comparator Or Baseline | 2-Phenylbutanoic acid: pKa ≈ 4.3–4.4; LogP ≈ 2.5–3.0 |
| Quantified Difference | ΔpKa ≈ -0.3 to -0.4; ΔLogP ≈ +0.6 to +1.1 |
| Conditions | Predicted/computed values using standard methods (ACD/Labs, XLogP3 algorithm) |
Why This Matters
The distinct pKa and LogP values directly affect solubility, passive diffusion, and binding interactions, making 2-(3,5-dichlorophenyl)butanoic acid a more suitable candidate for applications requiring enhanced lipophilicity or modulated acidity compared to the unsubstituted analog.
- [1] Kuujia. (2023). Cas no 1823773-68-7 (2-(3,5-Dichlorophenyl)butanoicacid). View Source
- [2] PubChem. (n.d.). 2-Phenylbutanoic acid (CID 7012). View Source
